Regioisomer Steric Profiles
Among dimethylcyclohexane-1-sulfonamide regioisomers, the 2,5‑substitution pattern distributes steric bulk asymmetrically around the ring, positioning one methyl group vicinal to the sulfonamide and the second at the remote 5‑position. This stands in contrast to the 2,2‑dimethyl isomer (CAS 1500797‑26‑1), where both methyl groups are geminal to the sulfonamide, creating maximal local steric congestion, and the 4,4‑dimethyl isomer, where methyl groups are placed far from the functional group with no vicinal steric influence . The calculated LogP of 2,5‑dimethylcyclohexane‑1‑sulfonamide is 1.10, and its topological polar surface area (TPSA) is 60.16 Ų, values identical to other regioisomers; therefore differentiation resides solely in the three‑dimensional steric and stereochemical profile .
vs. 2,2-isomer: geminal methyls; 4,4-isomer: no vicinal methyl
| Evidence Dimension | Steric environment around the sulfonamide‑bearing carbon |
|---|---|
| Target Compound Data | One vicinal methyl (C2) and one remote methyl (C5); diastereomer mixture |
| Comparator Or Baseline | 2,2‑Dimethyl isomer: two geminal methyl groups adjacent to sulfonamide; 4,4‑Dimethyl isomer: zero vicinal methyl groups |
| Quantified Difference | Qualitative steric distinction – no direct quantitative steric parameter (e.g., Taft Es or Charton ν) available in the open literature for these specific isomers |
| Conditions | Structural comparison based on 2D connectivity and conformational analysis |
Why This Matters
Procurement of the correct regioisomer is essential because the spatial position of methyl groups alters ligand geometry, enzyme-pocket complementarity, and physicochemical properties, even when calculated descriptors (LogP, TPSA) are identical.
